

The Pharmacokinetic Profile and Metabolic Fate of 15(S)-Latanoprost: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension.[1][2] As an isopropyl ester prodrug, latanoprost is administered topically and undergoes rapid hydrolysis to its biologically active form, latanoprost acid, to exert its therapeutic effect.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of **15(S)-Latanoprost**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.

Pharmacokinetics

Latanoprost is designed for local activity within the eye, with systemic exposure being minimal and transient.[4][5] Its pharmacokinetic profile is characterized by efficient corneal absorption and rapid conversion to the active acid, followed by systemic metabolism and elimination.[6][7]

Absorption

Following topical administration as an ophthalmic solution, latanoprost is absorbed through the cornea.[1][6] The prodrug design enhances its lipophilicity, facilitating penetration into ocular tissues.[8] Peak concentrations of the active latanoprost acid in the aqueous humor are typically reached approximately two hours after administration.[1][2][6]



Distribution

The volume of distribution for latanoprost acid in humans is approximately 0.16 ± 0.02 L/kg.[1] [6] After local administration, latanoprost acid can be measured in the aqueous humor for the first few hours and only for a short duration in the plasma.[6]

Metabolism

The primary metabolic pathway of latanoprost begins with its hydrolysis.

- Activation: In the cornea, esterases rapidly hydrolyze the isopropyl ester prodrug, latanoprost, to its biologically active form, latanoprost acid.[1][2][5]
- Systemic Metabolism: Latanoprost acid that reaches the systemic circulation is primarily metabolized in the liver via fatty acid β-oxidation.[1][2][6] This process results in the formation of the main metabolites, 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid.[2][7]

Excretion

The elimination of latanoprost acid from human plasma is rapid, with a half-life of approximately 17 minutes.[1][6] The metabolites are primarily excreted via the kidneys.[1][7] Following topical administration, about 88% of the administered dose is recovered in the urine.[1][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of latanoprost acid in humans.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Aqueous Humor (Human)

| Parameter | Value | Reference(s) |
|-----------------------------------|-------------|--------------|
| Peak Concentration (Cmax) | 15-30 ng/mL | [4] |
| Time to Peak Concentration (Tmax) | ~2 hours | [1][2][6] |
| Elimination Half-life (t½) | 2-3 hours | [4] |



Table 2: Pharmacokinetic Parameters of Latanoprost Acid in Plasma (Human)

| Parameter | Value | Reference(s) |
|-----------------------------------|------------------|--------------|
| Peak Concentration (Cmax) | 53 pg/mL | [4][5][9] |
| Time to Peak Concentration (Tmax) | ~5 minutes | [4][5][9] |
| Elimination Half-life (t½) | 17 minutes | [1][2][4][6] |
| Volume of Distribution (Vd) | 0.16 ± 0.02 L/kg | [1][6][9] |
| Systemic Clearance | ~7 mL/min/kg | [1][6][7][9] |

Experimental Protocols

The characterization of latanoprost's pharmacokinetics and metabolism relies on a variety of experimental designs and analytical techniques.

In Vivo Pharmacokinetic Studies in Animal Models

Preclinical pharmacokinetic studies are often conducted in animal models such as New Zealand White rabbits and beagle dogs to assess plasma and ocular tissue concentrations.[10] [11][12]

- Study Design: A typical study involves the administration of a single drop of latanoprost ophthalmic solution to the eyes of the animals.[10][11][12]
- Sample Collection: Blood and ocular tissue samples (aqueous humor, vitreous humor, cornea, iris-ciliary body, etc.) are collected at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 4, 6, and 24 hours).[10][11][12]
- Analysis: The concentration of latanoprost acid in the collected biological matrices is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

Human Clinical Pharmacokinetic Studies



Human studies are essential to determine the pharmacokinetic profile in the target population.

- Study Design: Open-label studies are conducted in healthy volunteers or patients with ocular hypertension or glaucoma.[14]
- Dosing: A single dose or multiple doses of latanoprost ophthalmic solution are administered.
 [14]
- Sample Collection: Blood samples are collected at various time points post-dose (e.g., predose, and 5, 15, 30, 45, and 60 minutes postdose) to capture the rapid systemic absorption and elimination of latanoprost acid.[14] Aqueous humor samples may be collected from patients undergoing cataract surgery.[4]
- Analysis: Plasma and aqueous humor concentrations of latanoprost acid are determined using sensitive analytical methods like radioimmunoassay or LC-MS/MS.[4][14]

Analytical Methodology for Quantification

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common and robust method for the quantification of latanoprost and its metabolites.[13][15][16][17]

- Sample Preparation: Biological samples typically undergo a protein precipitation and/or liquid-liquid extraction or solid-phase extraction step to isolate the analytes of interest.
- Chromatographic Separation: A reversed-phase C18 column is often used for separation with a mobile phase consisting of an aqueous component (e.g., water with a pH modifier like acetic or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[13][15]
- Detection: UV detection can be used, typically at a wavelength of around 210 nm.[15][16]
 For higher sensitivity and selectivity, tandem mass spectrometry (MS/MS) operated in multiple reaction monitoring (MRM) mode is employed.[13]

Visualizations Metabolic Pathway of Latanoprost

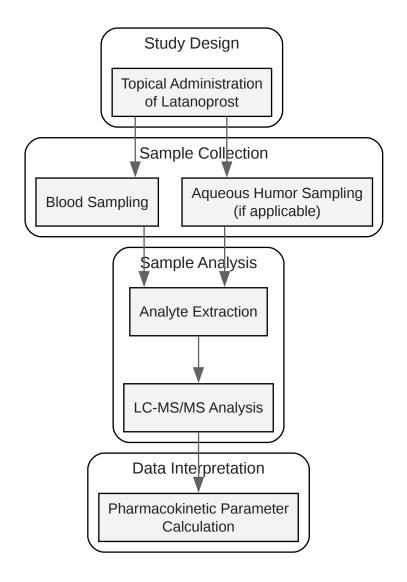




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Caption: Metabolic activation and systemic clearance of latanoprost.

Experimental Workflow for Pharmacokinetic Analysis

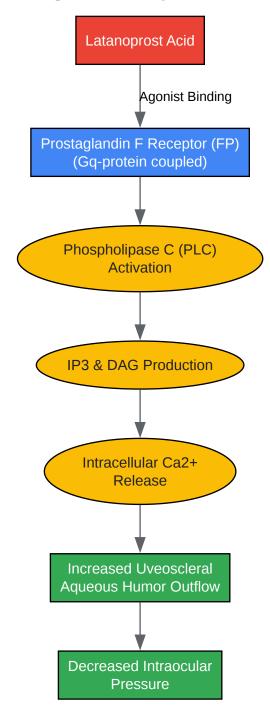


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Caption: A generalized workflow for a clinical pharmacokinetic study of latanoprost.



Latanoprost Signaling Pathway



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Caption: Signaling cascade initiated by latanoprost acid binding to the FP receptor.

Conclusion



15(S)-Latanoprost exhibits a well-defined pharmacokinetic and metabolic profile that is optimized for its topical route of administration and localized therapeutic action in the eye. Its efficient conversion to the active latanoprost acid, followed by rapid systemic clearance and elimination, minimizes the potential for systemic side effects. A thorough understanding of these processes is critical for the continued development and optimization of prostaglandin analogues in the treatment of glaucoma and ocular hypertension.

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References

- 1. Latanoprost StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Latanoprost Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Ocular and systemic pharmacokinetics of latanoprost in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mims.com:443 [mims.com:443]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. CAS 145773-22-4: 15(S)-Latanoprost | CymitQuimica [cymitquimica.com]
- 9. Latanoprost | C26H40O5 | CID 5311221 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacokinetics and Pharmacology of Latanoprost 0.005% without Benzalkonium Chloride Vs Latanoprost 0.005% with Benzalkonium Chloride in New Zealand White Rabbits and Beagles PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]



- 15. [PDF] Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid | Semantic Scholar [semanticscholar.org]
- 16. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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